molecular formula C6H13ClFN B1405389 4-Fluoro-4-methylpiperidine hydrochloride CAS No. 1023305-87-4

4-Fluoro-4-methylpiperidine hydrochloride

Cat. No. B1405389
M. Wt: 153.62 g/mol
InChI Key: LVFDOIZBJXQXEE-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpiperidine hydrochloride is a chemical compound with the empirical formula C6H12FN · HCl . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-4-methylpiperidine hydrochloride can be represented by the SMILES string CC1(F)CCNCC1.Cl . The InChI representation is 1S/C6H12FN.ClH/c1-6(7)2-4-8-5-3-6;/h8H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

4-Fluoro-4-methylpiperidine hydrochloride is a solid substance . It has a molecular weight of 153.63 .

Scientific Research Applications

Synthesis Applications

  • 4-Fluoro-4-methylpiperidine hydrochloride is used in the synthesis of various compounds. For instance, it has been used in the efficient functionalization of 2-Fluoro-4-methylpyridine for the preparation of cognition-enhancing drug candidates, as demonstrated in a process yielding up to 37% overall yield, adaptable for large-scale synthesis (Pesti et al., 2000).

Pharmacological Research

  • In pharmacological studies, derivatives of 4-Fluoro-4-methylpiperidine have shown potential as antipsychotic agents. For example, a study on N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide showed promising results in attenuating certain behaviors in animal models, consistent with a 5-HT2A receptor mechanism of action (Vanover et al., 2006).

Antitumor Activity

  • A study on the compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one revealed its promising antitumor activity in human hepatoma and melanoma cells. This highlights the potential use of 4-Fluoro-4-methylpiperidine derivatives in cancer research (Zhou et al., 2021).

Chemical Structure and Properties Studies

  • Research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a related compound, has contributed to the understanding of the structural properties of piperidine derivatives. These studies include X-ray diffraction and FTIR spectroscopy analyses (Dega-Szafran et al., 2006).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as non-combustible solids .

properties

IUPAC Name

4-fluoro-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-6(7)2-4-8-5-3-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDOIZBJXQXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4-methylpiperidine hydrochloride

CAS RN

1023305-87-4
Record name 4-FLUORO-4-METHYLPIPERIDINE HCL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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